molecular formula C23H19N3 B13131629 N-(4-([2,4'-Bipyridin]-5-yl)phenyl)-3-methylaniline CAS No. 917897-60-0

N-(4-([2,4'-Bipyridin]-5-yl)phenyl)-3-methylaniline

Cat. No.: B13131629
CAS No.: 917897-60-0
M. Wt: 337.4 g/mol
InChI Key: DUSAVGDVGUFOKW-UHFFFAOYSA-N
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Description

N-(4-([2,4’-Bipyridin]-5-yl)phenyl)-3-methylaniline is a complex organic compound that features a bipyridine moiety linked to a phenyl group and a methylaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-([2,4’-Bipyridin]-5-yl)phenyl)-3-methylaniline typically involves the coupling of a bipyridine derivative with a substituted aniline. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated aniline in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-([2,4’-Bipyridin]-5-yl)phenyl)-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bipyridine and phenyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-([2,4’-Bipyridin]-5-yl)phenyl)-3-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-([2,4’-Bipyridin]-5-yl)phenyl)-3-methylaniline involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique electronic and catalytic properties. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-([2,4’-Bipyridin]-5-yl)phenyl)-3-methylaniline is unique due to the presence of both bipyridine and methylaniline moieties, which confer distinct electronic and steric properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

917897-60-0

Molecular Formula

C23H19N3

Molecular Weight

337.4 g/mol

IUPAC Name

3-methyl-N-[4-(6-pyridin-4-ylpyridin-3-yl)phenyl]aniline

InChI

InChI=1S/C23H19N3/c1-17-3-2-4-22(15-17)26-21-8-5-18(6-9-21)20-7-10-23(25-16-20)19-11-13-24-14-12-19/h2-16,26H,1H3

InChI Key

DUSAVGDVGUFOKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC=C(C=C2)C3=CN=C(C=C3)C4=CC=NC=C4

Origin of Product

United States

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